molecular formula C6H4N2O2 B3154441 Pyrazine-2,5-dicarbaldehyde CAS No. 77666-94-5

Pyrazine-2,5-dicarbaldehyde

Cat. No. B3154441
CAS RN: 77666-94-5
M. Wt: 136.11 g/mol
InChI Key: HTGODBGFEKUXOL-UHFFFAOYSA-N
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Description

Pyrazine-2,5-dicarbaldehyde is a chemical compound with the molecular formula C6H4N2O2 and a molecular weight of 136.11 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of Pyrazine-2,5-dicarbaldehyde can be achieved from 2,5-Pyrazinedimethanol . Other methods include the Das method, Coufal method, and Hogue et al. method .


Molecular Structure Analysis

The molecular structure of Pyrazine-2,5-dicarbaldehyde consists of a pyrazine core with aldehyde groups at the 2 and 5 positions . More detailed structural analysis would require specific experimental data or computational modeling .


Chemical Reactions Analysis

Pyrazine-2,5-dicarbaldehyde participates in various chemical reactions. For instance, it has been used in the synthesis of covalent organic frameworks (COFs) for efficient CO2 adsorption and removal of organic dyes . More detailed reaction analysis would require specific experimental data.


Physical And Chemical Properties Analysis

Pyrazine-2,5-dicarbaldehyde has a melting point of 124-125 °C and a boiling point of 273.8±40.0 °C. Its density is predicted to be 1.371±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazine-2,5-dicarbaldehyde has been a subject of interest in chemical synthesis. For instance, Coufal et al. (2016) developed an efficient two-step synthesis of pyrazine-2,5-dicarbaldehyde, highlighting the significance of the proper choice of dehydration agent and the efficiency of low-temperature oxidation in the synthesis process (Coufal et al., 2016). Similarly, Das and Frey (2012) synthesized pyrazine-2,5-dicarboxaldehyde on a multi-gram scale, employing the double Boekelheide reaction, indicating its potential as a chemically versatile component for new materials development (Das & Frey, 2012).

Structural and Molecular Studies

The compound has been involved in studies focusing on molecular structures. Ramirez et al. (2009) discussed the structural features of a pyrazine-based ligand, including CH…O short contacts supporting network formation, which underscores the importance of pyrazine-2,5-dicarbaldehyde in understanding ligand conformation and molecular interactions (Ramirez et al., 2009).

Applications in Material Science

In the field of material science, pyrazine-2,5-dicarbaldehyde plays a crucial role. Marcaccio et al. (2002) investigated the redox properties of complexes involving pyrazine derivatives, contributing to a deeper understanding of electronic interactions in materials chemistry (Marcaccio et al., 2002). Additionally, Masternak et al. (2015) synthesized lead(II) complexes with pyrazine derivatives, revealing insights into the structural determination and luminescent properties of such complexes, indicating potential applications in photoluminescent materials (Masternak et al., 2015).

Biomedical and Pharmacological Research

In biomedical research, pyrazine derivatives have shown promise. For example, Obot and Gasem (2014) examined the adsorption properties of pyrazine compounds, including their application in corrosion inhibition, highlighting the potential utility of these compounds in protective coatings and industrial applications (Obot & Gasem, 2014).

Safety And Hazards

Pyrazine-2,5-dicarbaldehyde is classified under the GHS07 hazard class. It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrazine-2,5-dicarbaldehyde has potential applications in the field of optoelectronics due to its promising advantages of light weight, low cost, and good flexibility . Its use in the synthesis of COFs for efficient CO2 adsorption and removal of organic dyes also suggests potential future directions in environmental applications .

properties

IUPAC Name

pyrazine-2,5-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-3-5-1-7-6(4-10)2-8-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGODBGFEKUXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2,5-dicarbaldehyde

Synthesis routes and methods

Procedure details

A solution of pyrazine-2,5-dicarboxaldehyde in water is prepared by ozonolysis of 2,5-distyrylpyrazine in methanol. The ozonide is decomposed with aqueous bisulfite and the reaction mixture evaporated under vacuum at 30°. The residual aqueous solution of the dialdehyde is purified by extraction with ether--first while acidic, then while basic. From 2 g. of starting material there is obtained 15 ml of asolution of the dialdehyde (theory 0.96 g.). The pH isadjusted to pH 10-11 and 5 ml. of 2% aqueous potassium cyanide is added with cooling and stirring to dissipate the heat of reaction. There is an instantaneous formation of a red-brown precipitate turning black. Up to this point all operations have been conducted under an inert atmosphere and below 30°. The reaction mixture is heated 5 minutes on a steam bath. The pH is adjusted to 6.5. The product is collected as a red-brown solid and is dried in vacuum at 55° to give 0.3 g. of a black solid, soluble in alkali to give a deep maroon solution and soluble in acid. Anal. Calcd. for the nonamer (Formula I, n=7, X and Y=COOK) as its dodecahydrate: C54H33N18O20K3.12H2O: C, 40.80; H, 3.27; N, 15.87. Found: C, 41.16; H, 3.26; N, 15.78. Acid-base titration establishes the isoelectric point at pH 6.5. In acid, K of the formula is replaced by H.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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